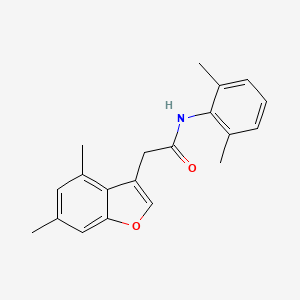
7-(2-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-methoxybenzoate is an organic compound with the molecular formula C22H16O5S This compound is characterized by its complex structure, which includes a benzoxathiol ring and a methoxybenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-methoxybenzoic acid with an appropriate alcohol in the presence of a catalyst such as sulfuric acid. The resulting ester is then subjected to further reactions to introduce the benzoxathiol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and impurities. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-(2-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
7-(2-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 7-(2-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-methoxybenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: A simpler ester with similar functional groups but lacking the benzoxathiol moiety.
2-Methoxybenzoic acid: The parent acid of the ester group in the compound.
Benzoxathiol derivatives: Compounds with similar benzoxathiol rings but different substituents.
Uniqueness
7-(2-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-methoxybenzoate is unique due to its combination of a benzoxathiol ring and a methoxybenzoate ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H16O5S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[7-(2-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-methoxybenzoate |
InChI |
InChI=1S/C22H16O5S/c1-13-7-3-4-8-15(13)17-11-14(12-19-20(17)27-22(24)28-19)26-21(23)16-9-5-6-10-18(16)25-2/h3-12H,1-2H3 |
InChI Key |
RBEWYFCCMNCHJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4OC)SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11415761.png)
![Methyl 2-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)benzoate](/img/structure/B11415763.png)
![8-chloro-3-[3-(dibutylamino)propyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11415765.png)

![Ethyl 2-(4-chlorophenyl)-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11415770.png)
![N-{(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide](/img/structure/B11415776.png)
![3-[(2-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11415783.png)
![Methyl 3-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B11415790.png)
![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B11415804.png)

![1-(5-Chloro-4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-2-carboxylic acid](/img/structure/B11415811.png)
![11-methyl-2,6-dioxo-7-(1,3-thiazol-2-yl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11415821.png)
![N-[4-(dimethylamino)benzyl]-2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11415827.png)
